molecular formula C17H21N3O3 B2945978 2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}benzamide CAS No. 1253399-23-3

2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}benzamide

Cat. No.: B2945978
CAS No.: 1253399-23-3
M. Wt: 315.373
InChI Key: USHPZWNTRLCYMV-UHFFFAOYSA-N
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Description

2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}benzamide is a chemical compound with the molecular formula C16H20N2O3 It is known for its unique structure, which includes a benzamide group, a cyanocycloheptyl group, and a carbamoylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyanocycloheptyl Intermediate: The synthesis begins with the preparation of the cyanocycloheptyl intermediate. This can be achieved through the reaction of cycloheptanone with cyanide ion in the presence of a suitable catalyst.

    Carbamoylation: The cyanocycloheptyl intermediate is then reacted with an isocyanate to form the carbamoyl derivative.

    Methoxylation: The carbamoyl derivative is further reacted with methanol in the presence of a base to introduce the methoxy group.

    Benzamidation: Finally, the methoxylated intermediate is reacted with benzoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, the methoxy group can be substituted with other alkoxy groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, alcohols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    2-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzamide: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.

    2-{[(1-Cyanocyclooctyl)carbamoyl]methoxy}benzamide: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.

Uniqueness

2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}benzamide is unique due to its specific combination of functional groups and ring size. The presence of the cyanocycloheptyl group imparts distinct chemical and biological properties compared to its analogs with different ring sizes.

Properties

IUPAC Name

2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c18-12-17(9-5-1-2-6-10-17)20-15(21)11-23-14-8-4-3-7-13(14)16(19)22/h3-4,7-8H,1-2,5-6,9-11H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHPZWNTRLCYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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